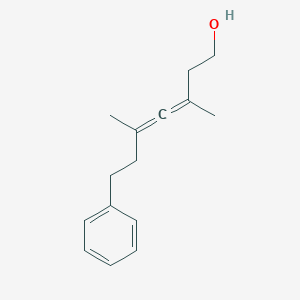
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with methyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions such as hydrogenation, dehydrogenation, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reagents, as well as the optimization of reaction parameters, are crucial for cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one: This compound shares a similar backbone but differs in functional groups and reactivity.
(E)-3,7-Dimethylocta-1,5,7-trien-3-ol: Another structurally related compound with distinct chemical properties.
Uniqueness
3,5-Dimethyl-7-phenylhepta-3,4-dien-1-ol stands out due to its specific arrangement of methyl and phenyl groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its utility in diverse research fields highlight its significance.
Eigenschaften
CAS-Nummer |
825628-07-7 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
InChI |
InChI=1S/C15H20O/c1-13(12-14(2)10-11-16)8-9-15-6-4-3-5-7-15/h3-7,16H,8-11H2,1-2H3 |
InChI-Schlüssel |
HNAMJRZQLKULLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C(C)CCO)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


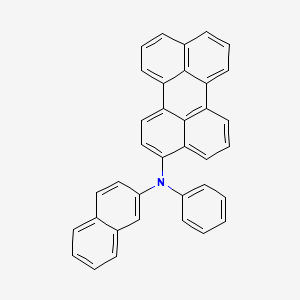
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
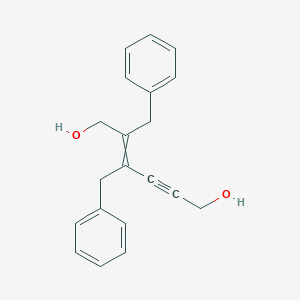
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
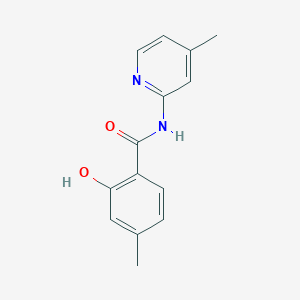
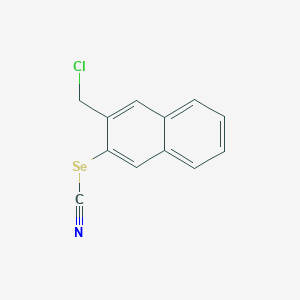


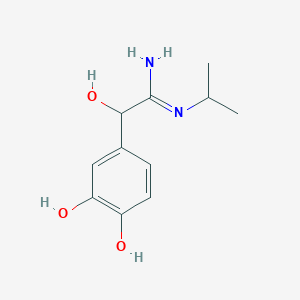
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)

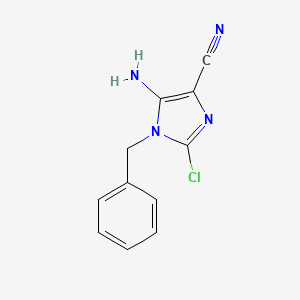
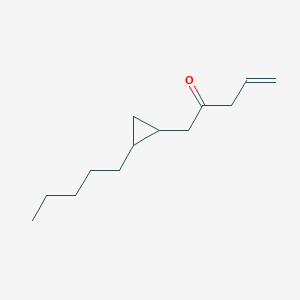
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
